Cas no 2090434-10-7 (Cyclopropyl(3-methyloxetan-3-yl)methanol)
Cyclopropyl(3-methyloxetan-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- Cyclopropyl(3-methyloxetan-3-yl)methanol
- Cyclopropyl-(3-methyloxetan-3-yl)methanol
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- Inchi: 1S/C8H14O2/c1-8(4-10-5-8)7(9)6-2-3-6/h6-7,9H,2-5H2,1H3
- InChI Key: AMDSCTOHOBEQFW-UHFFFAOYSA-N
- SMILES: O1CC(C)(C1)C(C1CC1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 136
- XLogP3: 0.6
- Topological Polar Surface Area: 29.5
Cyclopropyl(3-methyloxetan-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1549276-1g |
Cyclopropyl(3-methyloxetan-3-yl)methanol |
2090434-10-7 | 98% | 1g |
¥6400 | 2023-04-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1726-1G |
cyclopropyl(3-methyloxetan-3-yl)methanol |
2090434-10-7 | 95% | 1g |
¥ 2,560.00 | 2023-03-26 |
Cyclopropyl(3-methyloxetan-3-yl)methanol Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on Cyclopropyl(3-methyloxetan-3-yl)methanol
Introduction to Cyclopropyl(3-methyloxetan-3-yl)methanol (CAS No. 2090434-10-7)
Cyclopropyl(3-methyloxetan-3-yl)methanol, identified by its unique Chemical Abstracts Service (CAS) number 2090434-10-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its cyclopropyl and methyloxetane functional groups, has garnered attention due to its structural novelty and potential applications in drug discovery and molecular design. The presence of both a cyclopropyl ring and an oxetane moiety imparts distinct chemical properties, making it a valuable scaffold for developing novel therapeutic agents.
The cyclopropyl(3-methyloxetan-3-yl)methanol structure represents a fascinating intersection of heterocyclic chemistry and aliphatic substitution patterns. The oxetane ring, a three-membered cyclic ether, is known for its high reactivity and strain, which can be exploited in synthetic transformations to achieve functionalization under mild conditions. In contrast, the cyclopropyl group introduces rigidity and electronic effects that can influence the molecule's interactions with biological targets. Such structural features make this compound a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of Cyclopropyl(3-methyloxetan-3-yl)methanol. Molecular modeling studies suggest that the compound may exhibit favorable binding affinities to certain enzyme targets, particularly those involved in metabolic pathways relevant to inflammation and neurodegeneration. These insights are derived from high-throughput virtual screening efforts, which have identified potential hit compounds for further optimization.
The synthesis of Cyclopropyl(3-methyloxetan-3-yl)methanol presents unique challenges due to the sensitivity of the oxetane ring. However, recent methodologies have demonstrated the feasibility of constructing this scaffold using transition-metal-catalyzed reactions or organocatalytic approaches. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the cyclopropyl group efficiently, while organocatalytic asymmetric methods have been utilized to achieve high enantioselectivity in the formation of the methyloxetane moiety.
In the realm of drug discovery, Cyclopropyl(3-methyloxetan-3-yl)methanol has been explored as a precursor for more complex derivatives. Its oxetane ring can undergo ring-opening reactions under acidic or basic conditions, allowing for the introduction of various substituents at specific positions. This reactivity has been leveraged to generate libraries of analogs with tailored biological activities. For example, modifications at the cyclopropyl position have yielded compounds with enhanced binding affinity to protein targets, while alterations at the hydroxymethyl group have led to modifications in solubility and metabolic stability.
One particularly intriguing application of Cyclopropyl(3-methyloxetan-3-yl)methanol lies in its potential use as a chiral building block in asymmetric synthesis. The oxetane ring's strained geometry facilitates stereocontrol during ring-opening reactions, enabling the construction of enantiomerically pure compounds with high diastereoselectivity. This capability is especially valuable in pharmaceutical development, where enantiopurity is often critical for efficacy and safety profiles. Recent studies have highlighted its utility in synthesizing β-amino alcohols and other chiral intermediates that are precursors to biologically active molecules.
The role of Cyclopropyl(3-methyloxetan-3-yl)methanol in medicinal chemistry is further underscored by its potential as an intermediate in prodrug formulations. By incorporating this compound into prodrug systems, researchers can enhance solubility or improve bioavailability while maintaining target specificity upon enzymatic hydrolysis. Such strategies have been successfully applied in other drug classes, suggesting that derivatives of Cyclopropyl(3-methyloxetan-3-yl)methanol could offer similar benefits.
Future directions in the study of Cyclopropyl(3-methyloxetan-3-yl)methanol may involve exploring its interactions with novel biological targets or investigating its role in complex chemical cascades. Advances in synthetic methodologies will continue to expand the toolkit available for constructing derivatives with tailored properties. Additionally, interdisciplinary approaches combining organic chemistry with bioinformatics will likely accelerate the discovery process by identifying promising candidates for experimental validation.
In conclusion, Cyclopropyl(3-methyloxetan-3-yl)methanol (CAS No. 2090434-10-7) represents a structurally unique and synthetically versatile compound with significant potential in pharmaceutical research. Its combination of cyclopropyl and methyloxetane moieties offers opportunities for innovation across multiple disciplines, from molecular design to drug development. As our understanding of its chemical properties continues to evolve, so too will its applications in advancing therapeutic solutions.
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